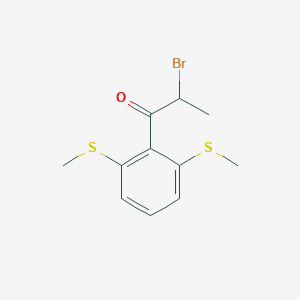
1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of a bromine atom and two methylthio groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method includes the reaction of 2,6-bis(methylthio)benzene with bromine in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature control to ensure the selective bromination at the desired position on the phenyl ring.
Industrial production methods may involve more scalable approaches, such as continuous flow reactors, to optimize yield and purity. These methods also focus on minimizing by-products and ensuring the efficient use of reagents.
Analyse Des Réactions Chimiques
1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include polar aprotic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure allows it to be used in the design of new drugs, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one include:
1-(2,6-Dimethylphenyl)-2-bromopropan-1-one: Lacks the methylthio groups, resulting in different chemical reactivity and applications.
1-(2,6-Bis(methylthio)phenyl)-2-chloropropan-1-one:
1-(2,6-Bis(methylthio)phenyl)-2-iodopropan-1-one: Contains iodine instead of bromine, which can influence its chemical behavior and applications.
Propriétés
Formule moléculaire |
C11H13BrOS2 |
|---|---|
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
1-[2,6-bis(methylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H13BrOS2/c1-7(12)11(13)10-8(14-2)5-4-6-9(10)15-3/h4-7H,1-3H3 |
Clé InChI |
RBZMVZSBIIVILM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=CC=C1SC)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)

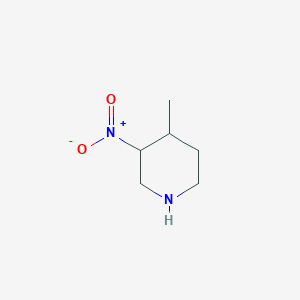
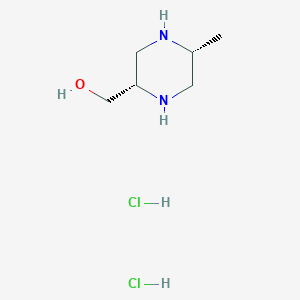
![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)

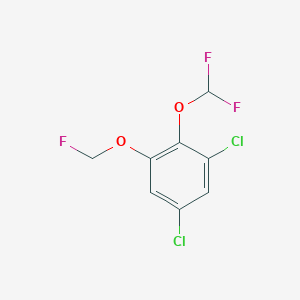
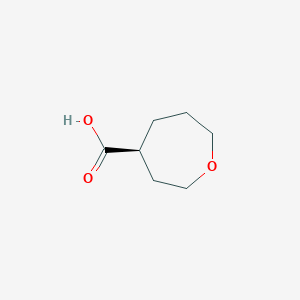

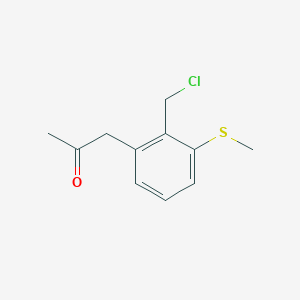



![Benzenesulfonamide, 4-[4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-1-piperazinyl]-N,N-diethyl-3-nitro-](/img/structure/B14047707.png)
